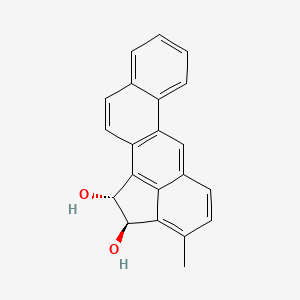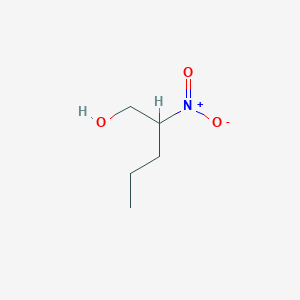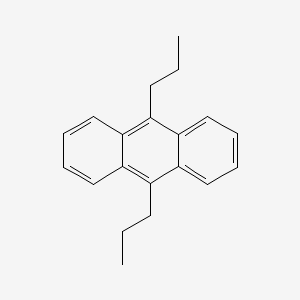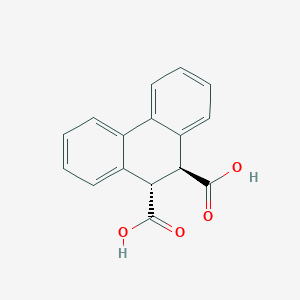
trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid: is an organic compound with a unique structure that includes a phenanthrene backbone with carboxylic acid groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid typically involves the hydrogenation of phenanthrene derivatives followed by carboxylation. One common method includes the reduction of phenanthrene to 9,10-dihydrophenanthrene using hydrogen gas in the presence of a palladium catalyst. The resulting dihydrophenanthrene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization and recrystallization techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Quinones and carboxylated phenanthrene derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. Additionally, the phenanthrene backbone can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
9,10-Dihydro-9,10-dihydroxyphenanthrene: This compound has hydroxyl groups instead of carboxylic acid groups, leading to different chemical reactivity and applications.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid:
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: This compound has an ethano bridge, providing unique structural characteristics and applications.
Propiedades
Número CAS |
2510-70-5 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(9S,10S)-9,10-dihydrophenanthrene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)20/h1-8,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 |
Clave InChI |
GRRHJJGUXVAZHZ-ZIAGYGMSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
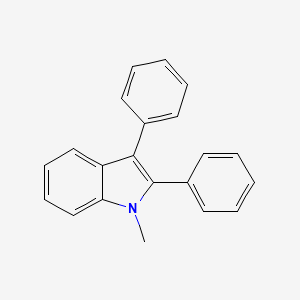

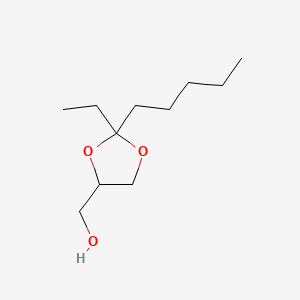
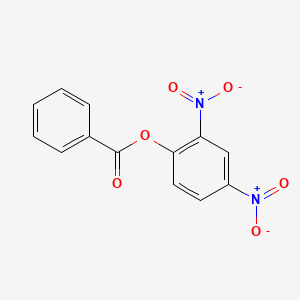
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
